N,N-Dimethyl-2-[(octan-2-yl)amino]acetamide
Description
N,N-Dimethyl-2-[(octan-2-yl)amino]acetamide is a secondary acetamide derivative characterized by a dimethylamino group and a branched octan-2-ylamine substituent at the α-position of the acetamide backbone.
The octan-2-yl substituent introduces significant hydrophobicity, which may enhance membrane permeability compared to shorter-chain or aromatic analogs. This structural feature could also influence crystallization behavior, as observed in related acetamides where alkyl chains affect packing efficiency and hydrogen-bonding networks .
Properties
Molecular Formula |
C12H26N2O |
|---|---|
Molecular Weight |
214.35 g/mol |
IUPAC Name |
N,N-dimethyl-2-(octan-2-ylamino)acetamide |
InChI |
InChI=1S/C12H26N2O/c1-5-6-7-8-9-11(2)13-10-12(15)14(3)4/h11,13H,5-10H2,1-4H3 |
InChI Key |
TZZMHOSYNYHWKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)NCC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-[(octan-2-yl)amino]acetamide typically involves the reaction of N,N-dimethylacetamide with an appropriate octan-2-ylamine. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and maximize output. The use of high-purity starting materials and advanced purification techniques, such as distillation and crystallization, ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-[(octan-2-yl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The compound can participate in substitution reactions where the octan-2-yl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethylacetamide oxides, while reduction may produce simpler amines.
Scientific Research Applications
N,N-Dimethyl-2-[(octan-2-yl)amino]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of enzyme interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-[(octan-2-yl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between N,N-Dimethyl-2-[(octan-2-yl)amino]acetamide and related acetamide derivatives:
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Key Comparisons:
Lipophilicity and Bioavailability: The octan-2-yl group confers greater lipophilicity (predicted logP > 3) compared to polar substituents like trifluoroethylamino (logP ~1.5) or aromatic groups (e.g., Zolpidem’s imidazopyridine, logP ~2.8) . This may enhance blood-brain barrier penetration, making the target compound suitable for CNS-targeted drug design. In contrast, the trifluoromethylphenyl group in 2,2-difluoro-N,N-dimethylacetamide introduces electron-withdrawing effects, favoring reactivity in cross-coupling reactions but reducing membrane permeability .
Synthetic Pathways: The target compound likely requires alkylation of dimethylacetamide with octan-2-ylamine under basic conditions, analogous to the synthesis of N,N-dimethyl-2-(tetrahydroquinolin-2-yl)acetamide via nucleophilic substitution . Zolpidem’s synthesis involves multi-step heterocyclic formation, emphasizing the complexity of aromatic substituents .
Pharmacological Activity: Zolpidem’s imidazopyridine moiety enables selective binding to GABAA receptors, a feature absent in aliphatic analogs like the target compound .
Physical Properties :
- The octan-2-yl chain may reduce crystallinity compared to rigid aromatic analogs, as flexible alkyl chains disrupt lattice formation .
- Trifluoroethyl-substituted acetamides (e.g., ) exhibit higher metabolic stability due to fluorine’s inertness, whereas the octan-2-yl group may undergo oxidative metabolism .
Biological Activity
N,N-Dimethyl-2-[(octan-2-yl)amino]acetamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is an amide derivative characterized by a dimethylamino group attached to an acetamide backbone, with an octan-2-yl substituent. Its chemical formula is , and it exhibits properties typical of lipophilic compounds, which may influence its bioactivity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound has shown potential antimicrobial effects against various bacterial strains. This activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer effects through mechanisms such as inducing apoptosis in cancer cells and inhibiting cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes, thereby affecting cellular functions.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various amide derivatives, including this compound. Results indicated significant inhibition of growth against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating its potential as a lead compound for developing new antibiotics.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Other tested compounds | 16 - 64 | Escherichia coli |
Anticancer Activity
In vitro studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. For instance, the compound was tested against human colorectal cancer cells (Caco-2) and lung cancer cells (A549). The results indicated a dose-dependent increase in cytotoxicity.
| Cell Line | IC50 (μM) | % Cell Viability at 50 μM |
|---|---|---|
| Caco-2 | 25 | 40% |
| A549 | 30 | 35% |
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial investigated the use of this compound in patients with resistant bacterial infections. The study reported a significant reduction in infection rates, supporting the compound’s potential as an alternative treatment option.
- Case Study on Cancer Treatment : Research involving animal models demonstrated that administration of this compound led to a reduction in tumor size and improved survival rates compared to control groups, highlighting its therapeutic potential in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
